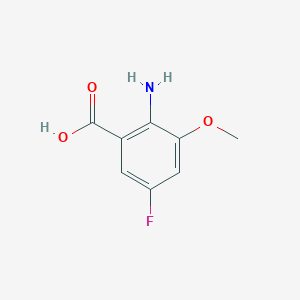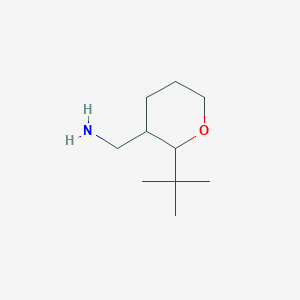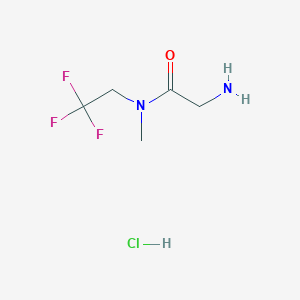![molecular formula C8H8N2O B1524595 3-Methyl-1H-pyrrolo[3,2-b]pyridin-5-ol CAS No. 1190311-86-4](/img/structure/B1524595.png)
3-Methyl-1H-pyrrolo[3,2-b]pyridin-5-ol
Overview
Description
“3-Methyl-1H-pyrrolo[3,2-b]pyridin-5-ol” is a chemical compound that has been used in the synthesis of potent VEGFR-2 inhibitors . It is a derivative of 7-Azaindole, which has been identified as an intermediate in the synthesis of Venetoclax (A112430), a potent and selective BCL-2 inhibitor .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been reported in several studies. For instance, one study described a series of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus Kinase 3 . In the chemical modification of compound 6, the introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .Molecular Structure Analysis
The molecular structure of “this compound” is available as a 2D Mol file or as a computed 3D SD file . The molecular weight of the compound is 118.1359 .Scientific Research Applications
Catalytic Methylation of Pyridines
A study by Grozavu et al. (2020) describes a novel catalytic method that introduces a methyl group onto the aromatic ring of pyridines. This method utilizes methanol and formaldehyde as key reagents, leveraging the interface between aromatic and non-aromatic compounds to enable the methylation at specific positions.
Antagonistic Activity and Selectivity
Research on specific derivatives, such as those discussed by Cosford et al. (2003), explores potent and selective antagonistic activities towards metabotropic glutamate subtype 5 receptors, demonstrating their potential for anxiety treatment.
Synthesis of Pyrrolo-Pyridines
The work by Davis et al. (1992) showcases the synthesis of pyrrolo-pyridines, indicating the versatility of 3-methylazines in reacting with nitriles to form pharmacologically relevant structures.
Organocatalytic Synthesis
Papers by Chen et al. (2009) and others have demonstrated the organocatalytic synthesis of complex structures with significant biological activity, emphasizing the role of 3-methyl-1H-pyrrolo[3,2-b]pyridin-5-ol derivatives in creating compounds with high enantiopurity and structural diversity.
Antiviral Activity
The study by Patick et al. (2005) details the synthesis and evaluation of novel compounds as inhibitors of human rhinovirus 3C protease, indicating the potential of derivatives for the development of antiviral agents.
Future Directions
The future directions for “3-Methyl-1H-pyrrolo[3,2-b]pyridin-5-ol” and its derivatives are promising. They have been developing as a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects . Furthermore, compound 4h with low molecular weight would be an appealing lead compound which was beneficial to the subsequent optimization .
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit multiple receptor tyrosine kinases .
Mode of Action
It’s worth noting that azaindole derivatives have been recognized as privileged structures in biological process modulation, in medicinal chemistry and drug discovery programs . They have been used in the design of kinase inhibitors .
Biochemical Pathways
Azaindoles have been found to modulate various signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Pharmacokinetics
Modification of lipinski’s rule of five, solubility, pk a and lipophilicity, target binding and adme-tox properties can be modulated and finely tuned using the azaindole core instead of other bicyclic fused heterocycles .
Result of Action
Azaindoles and their derivatives exhibit significant biological activities and the use of this framework has contributed to the generation of new therapeutic agents .
Action Environment
It’s worth noting that the stability and efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
3-Methyl-1H-pyrrolo[3,2-b]pyridin-5-ol plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with fibroblast growth factor receptors, which are crucial in various cellular processes such as cell proliferation, differentiation, and survival . The compound binds to the receptor’s active site, inhibiting its activity and thereby affecting downstream signaling pathways. Additionally, this compound interacts with other biomolecules, including proteins involved in cell signaling and gene expression regulation.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways . These pathways are essential for cell growth and survival. By inhibiting these pathways, this compound can induce apoptosis in cancer cells, reduce cell proliferation, and inhibit metastasis. Furthermore, it affects gene expression by altering the transcription of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity. This binding can lead to enzyme inhibition or activation, depending on the enzyme’s role in the cell . For example, by inhibiting fibroblast growth factor receptors, the compound prevents the phosphorylation of downstream signaling molecules, thereby blocking signal transduction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in vitro has been associated with sustained inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and reduces inflammation without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . The compound undergoes hydroxylation and conjugation reactions, leading to the formation of metabolites that are excreted from the body. These metabolic processes can affect the compound’s bioavailability and efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation in specific tissues can influence its therapeutic effects and potential side effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications play a role in directing the compound to its site of action. For example, localization to the nucleus allows this compound to interact with transcription factors and influence gene expression.
Properties
IUPAC Name |
3-methyl-1,4-dihydropyrrolo[3,2-b]pyridin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-4-9-6-2-3-7(11)10-8(5)6/h2-4,9H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXUXRXTYJKQCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1NC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![decahydro-1H-pyrrolo[3,4-a]indolizine](/img/structure/B1524514.png)
![2-Bromo-1-[3-(morpholine-4-sulfonyl)phenyl]ethan-1-one](/img/structure/B1524515.png)


![1-[5-(Azidomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride](/img/structure/B1524521.png)

![1-[3-(dimethylamino)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride](/img/structure/B1524524.png)


![1-{[(Tert-butoxy)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1524528.png)
![Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride](/img/structure/B1524530.png)


